molecular formula C22H30ClN3O2 B5154896 1'-(3-chlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

1'-(3-chlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

Cat. No. B5154896
M. Wt: 403.9 g/mol
InChI Key: DUHMNQTYWCDIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3-chlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly referred to as '3-Cl-PB-PINACA' and is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The compound is known to activate the cannabinoid receptors in the brain, leading to a variety of physiological and biochemical effects. In

Mechanism of Action

The mechanism of action of 3-Cl-PB-PINACA involves the activation of the CB1 receptor in the brain. The compound binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabinoids, including euphoria, relaxation, and altered perception. The mechanism of action of 3-Cl-PB-PINACA has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cl-PB-PINACA are similar to those of other cannabinoids. The compound has been shown to have a potent analgesic effect, which is mediated through the activation of the CB1 receptor. It also has anti-inflammatory and immunomodulatory effects, which are mediated through the activation of the CB2 receptor. Additionally, 3-Cl-PB-PINACA has been shown to have anxiolytic and antipsychotic effects, which are thought to be mediated through a combination of CB1 and CB2 receptor activation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cl-PB-PINACA in lab experiments include its potent psychoactive effects, which make it a useful tool for investigating the cannabinoid receptor system. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, there are also limitations to using 3-Cl-PB-PINACA in lab experiments. The compound has a high affinity for the CB1 receptor, which can lead to off-target effects and potential toxicity. Additionally, the psychoactive effects of the compound can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research related to 3-Cl-PB-PINACA. One area of interest is the development of more selective CB1 receptor agonists that can be used to investigate the specific roles of the receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of 3-Cl-PB-PINACA, particularly in the treatment of pain and inflammation. Additionally, there is a need for further research into the potential toxicity of the compound and its long-term effects on the brain and other organs. Overall, 3-Cl-PB-PINACA is a promising tool for investigating the cannabinoid receptor system, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis method for 3-Cl-PB-PINACA involves the reaction of 1,4'-bipiperidine with 3-chlorobenzoyl chloride and 1-pyrrolidinecarboxylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. The synthesis method for 3-Cl-PB-PINACA has been extensively studied and optimized to ensure high yields and purity.

Scientific Research Applications

3-Cl-PB-PINACA has been the subject of numerous scientific studies due to its potent psychoactive effects. The compound is commonly used as a research tool to investigate the cannabinoid receptor system and its role in various physiological and pathological processes. Studies have shown that 3-Cl-PB-PINACA has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. The compound has also been used to investigate the role of the CB2 receptor in the immune system and inflammation.

properties

IUPAC Name

[1-[1-(3-chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O2/c23-19-5-3-4-18(16-19)22(28)26-14-8-20(9-15-26)24-12-6-17(7-13-24)21(27)25-10-1-2-11-25/h3-5,16-17,20H,1-2,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMNQTYWCDIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

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